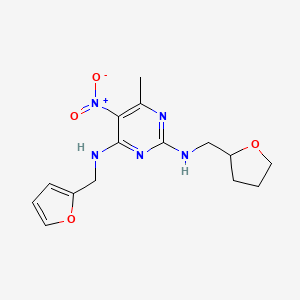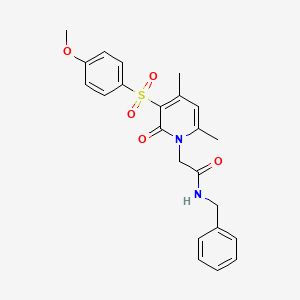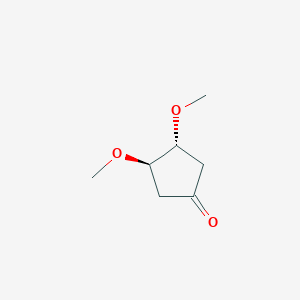![molecular formula C23H25NO4 B2709208 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol CAS No. 347369-95-3](/img/structure/B2709208.png)
1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol” is a complex organic molecule. It is related to the compound “3-(4-Methoxyphenyl)-2-propyn-1-ol” which has a molecular formula of C10H10O2 . It’s also related to the compound “N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol” which is an important precursor to prepare Formoterol, a widely used pharmaceutical active compound .
Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research on compounds similar to 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol, specifically 1-(aralkylamino)-3-(aryloxy)propan-2-ols, has been conducted to explore their cardioselectivity in beta-adrenoceptor blocking agents. Such studies have determined that the substitution patterns on these compounds significantly affect their binding and selectivity, with variations in the aryloxy ring showing different modes of binding and influencing cardioselectivity. For instance, the introduction of certain substituents into the phenoxy ring can render the compounds cardioselective, a valuable property in the development of heart-related medications (Rzeszotarski et al., 1983).
Synthesis and Chemical Properties
The chemical synthesis and properties of related compounds, such as various derivatives of 1-phenoxy-3-amino-propan-2-ol, have been investigated. These studies focus on the synthesis methods and the resulting chemical structures, which are important for understanding how these compounds can be utilized in different scientific and pharmacological contexts. Such knowledge contributes to the development of new drugs and chemical agents (Schenk, 2014).
Application in Organic Synthesis
Research has also been conducted on the use of similar compounds in organic synthesis, such as the palladium-catalyzed reactions of propargylic carbonates with nucleophiles. This methodology is significant for synthesizing substituted 2,3-dihydrofurans and benzofurans, which have various applications in the synthesis of complex organic compounds. Such methods are valuable for the development of new materials and pharmaceuticals (Yoshida et al., 2005).
Potential in Material Science
Phloretic acid, a compound related to 1-[4-(Benzyloxy)phenoxy]-3-[(4-methoxyphenyl)amino]propan-2-ol, has been explored as a renewable building block in material science. Its use enhances the reactivity of molecules towards benzoxazine ring formation, leading to the development of bio-based materials with potential applications in various fields. This represents an innovative approach in creating sustainable materials (Trejo-Machin et al., 2017).
properties
IUPAC Name |
1-(4-methoxyanilino)-3-(4-phenylmethoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-21-9-7-19(8-10-21)24-15-20(25)17-28-23-13-11-22(12-14-23)27-16-18-5-3-2-4-6-18/h2-14,20,24-25H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDOZDSEEVLXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2709128.png)
![Tert-butyl 3-benzyl-2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B2709129.png)
![(E)-3-(furan-2-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2709130.png)




![2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2709137.png)
![6-(3-phenylpropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2709139.png)


![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)
![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)